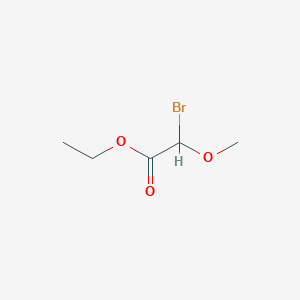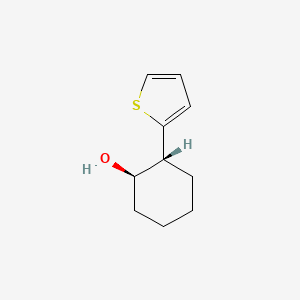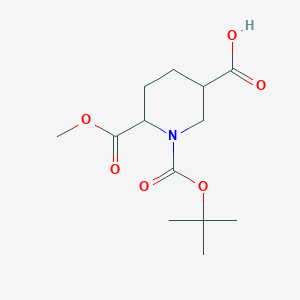
1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of tert-butoxycarbonyl (BOC) and methoxycarbonyl groups attached to a piperidine ring. It is widely used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.
Métodos De Preparación
The synthesis of 1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid typically involves multiple steps, including the protection of the piperidine nitrogen with a BOC group and the introduction of the methoxycarbonyl group. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate to form the BOC-protected piperidine. This intermediate is then reacted with methyl chloroformate to introduce the methoxycarbonyl group. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the methoxy group.
Hydrolysis: The BOC and methoxycarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the free amine and carboxylic acid, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the preparation of peptide mimetics and other biologically active molecules that can be used in drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid depends on its specific application. In organic synthesis, the BOC group acts as a protecting group for the piperidine nitrogen, preventing unwanted reactions during subsequent synthetic steps. The methoxycarbonyl group can be used to introduce ester functionality, which can be further modified to produce various derivatives.
At the molecular level, the compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the final product.
Comparación Con Compuestos Similares
1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 4-position instead of the 3-position.
1-(Tert-butoxycarbonyl)-4-(methoxycarbonyl)piperidine: This derivative has the methoxycarbonyl group at the 4-position.
N-BOC-4-Piperidinecarboxylic acid: Another similar compound with the BOC group at the nitrogen and the carboxylic acid at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it.
Propiedades
Fórmula molecular |
C13H21NO6 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
6-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-7-8(10(15)16)5-6-9(14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16) |
Clave InChI |
LGGXKDKHUROZDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)


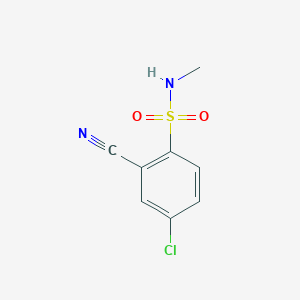


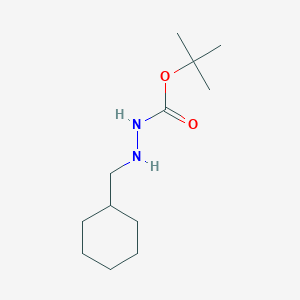
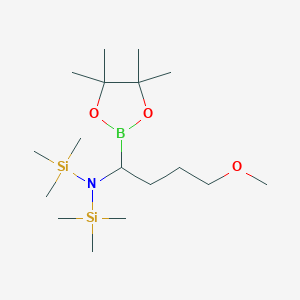
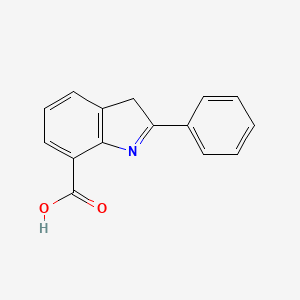
![5-Vinylfuro[2,3-b]pyridine](/img/structure/B12960203.png)
